N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound contains several notable functional groups, including a thiadiazole ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group . These groups are often found in biologically active compounds, suggesting potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the thiadiazole ring might undergo reactions with electrophiles, and the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by its molecular structure. For example, the presence of polar groups like the carboxamide could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Thiadiazole derivatives have been synthesized and investigated for their chemical properties and potential as intermediates in organic synthesis. The efficient one-step synthesis of benzazoles in aqueous media demonstrates the adaptability of thiadiazole compounds in forming heterocyclic structures with potential utility in further chemical transformations (Boeini & Najafabadi, 2009). Moreover, the preparation of 3,5-disubstituted 1,2,4-thiadiazoles highlights the reactivity of thioamides, a key functional group in thiadiazole chemistry, facilitating the synthesis of diverse thiadiazole derivatives with high yields (Takikawa et al., 1985).
Biological Activities
The exploration of thiadiazole derivatives in medicinal chemistry has led to the identification of compounds with significant biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents underscores the potential of thiadiazole derivatives in drug discovery (Abu‐Hashem et al., 2020). These compounds were found to inhibit cyclooxygenase enzymes and exhibit analgesic and anti-inflammatory activities, with some showing high selectivity for COX-2 inhibition.
Antimicrobial and Anticancer Potential
Thiadiazole derivatives have also been assessed for their antimicrobial and anticancer properties. A study on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents revealed that these compounds exhibit significant anticancer activity, particularly against hepatocellular carcinoma cell lines (Gomha et al., 2017). This highlights the promise of thiadiazole derivatives in oncology research, offering potential pathways for the development of new anticancer drugs.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c18-12-4-2-1-3-11(12)8-25-17-21-20-16(26-17)19-15(22)10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZSNZAOFMOYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide |
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